(4-异丙基哌嗪-1-基)(1-甲基-1H-1,2,3-三唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

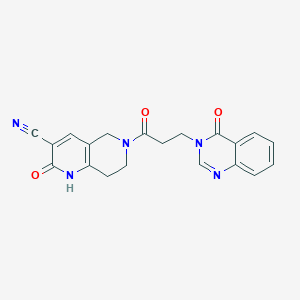

The compound “(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a chemical compound that is a derivative of the 1,2,3-triazole family . It is related to a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .

Synthesis Analysis

The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .作用机制

The mechanism of action of (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is not fully understood. However, it has been suggested that this compound may act as a modulator of neurotransmitter systems in the brain, particularly the dopamine and serotonin systems.

Biochemical and Physiological Effects

Studies have shown that (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has a range of biochemical and physiological effects. These include an increase in dopamine and serotonin levels, as well as an improvement in cognitive function and memory.

实验室实验的优点和局限性

One of the main advantages of using (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying specific neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

未来方向

There are several future directions for research involving (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone. These include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various neurological disorders. Additionally, research could focus on developing new synthetic methods for producing this compound with higher yields and purity.

合成方法

There are several methods for synthesizing (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, including the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the use of N-alkylation reaction. These methods have been proven to be effective in producing high yields of the compound.

科学研究应用

凋亡诱导能力

该化合物因其凋亡诱导能力而被研究 . 凋亡是多细胞生物中发生的程序性细胞死亡过程. 该化合物已被证明可以诱导 BT-474 细胞凋亡 .

微管蛋白聚合抑制

该化合物因其微管蛋白聚合抑制研究而被评估 . 微管蛋白聚合是一个过程,其中微管蛋白单体结合在一起形成称为微管的聚合物,它是细胞骨架的组成部分. 抑制该过程会导致细胞周期停滞和凋亡 .

细胞毒活性

该化合物已针对各种癌细胞系(例如 BT-474、HeLa、MCF-7、NCI-H460 和 HaCaT 细胞)进行体外细胞毒活性筛选 . 细胞毒性化合物常用于癌症治疗以杀死癌细胞.

细胞周期阻滞

该化合物已被证明可以诱导细胞周期在亚 G1 和 G2/M 期停滞 . 细胞周期停滞是指细胞周期暂停,这会导致凋亡、衰老或 DNA 修复.

集落形成抑制

该化合物已被证明以浓度依赖的方式抑制 BT-474 细胞的集落形成 . 这表明该化合物有可能被用于阻止癌细胞的生长和扩散.

类药性

该化合物的计算机模拟研究表明它具有类药性 . 这表明该化合物有可能被开发成治疗药物.

属性

IUPAC Name |

(1-methyltriazol-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-9(2)15-4-6-16(7-5-15)11(17)10-8-14(3)13-12-10/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXYMAZZKKFEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CN(N=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353865.png)

![5-[(4-Methoxyanilino)methylene]-3-(4-phenoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2353867.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)

![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)

![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)

![N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2353878.png)

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)